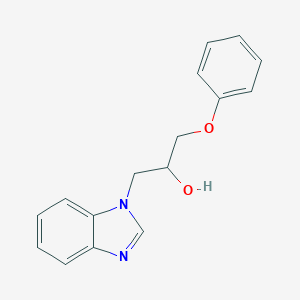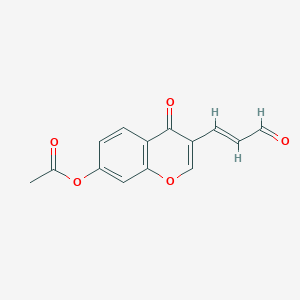
1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol typically involves the reaction of benzimidazole derivatives with phenoxypropanol under specific conditions. One common method includes the use of ortho-phenylenediamines reacting with benzaldehydes in the presence of an oxidation agent like sodium metabisulphite . This reaction is carried out in a mixture of solvents under mild conditions to achieve high yield and efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Shares a similar benzimidazole core but with different substituents.
1-Phenoxypropan-2-ol: Contains the phenoxypropanol moiety but lacks the benzimidazole ring.
Uniqueness: 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol is unique due to its combined benzimidazole and phenoxypropanol structures, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and a broad range of biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
69407-76-7 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H16N2O2/c19-13(11-20-14-6-2-1-3-7-14)10-18-12-17-15-8-4-5-9-16(15)18/h1-9,12-13,19H,10-11H2 |
InChI Key |
HWSXCHYFMKGMCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-4-methoxybenzamide](/img/structure/B377572.png)




![4-(4-bromophenyl)-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-N-phenylnicotinamide](/img/structure/B377580.png)

![2-[({4-Nitrophenyl}sulfanyl)amino]pyridine](/img/structure/B377582.png)
![2-Furaldehyde [4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B377584.png)
![Ethyl 2-({[({3-nitrobenzylidene}amino)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B377587.png)

![1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B377595.png)


